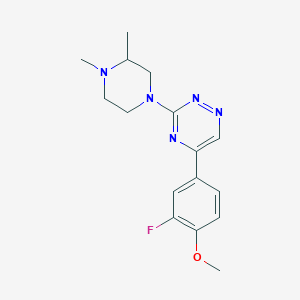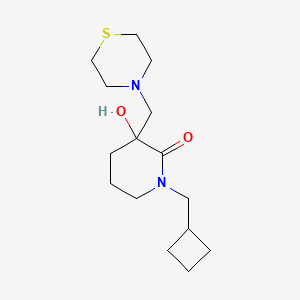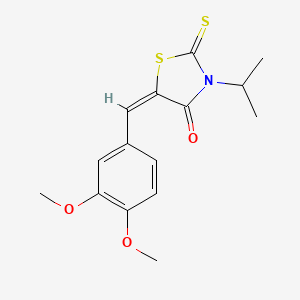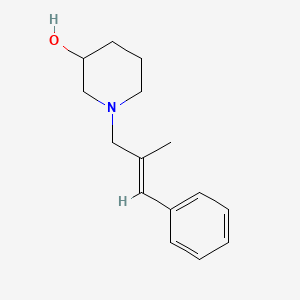
3-(3,4-dimethyl-1-piperazinyl)-5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-dimethyl-1-piperazinyl)-5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazine, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. The compound has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of hematologic malignancies and solid tumors.
作用机制
3-(3,4-dimethyl-1-piperazinyl)-5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazine exerts its anti-cancer effects by inhibiting the activity of Bruton's tyrosine kinase (BTK), a protein that plays a key role in the development and progression of cancer. By inhibiting BTK, 3-(3,4-dimethyl-1-piperazinyl)-5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazine disrupts the signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
3-(3,4-dimethyl-1-piperazinyl)-5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazine has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. The compound is well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses. 3-(3,4-dimethyl-1-piperazinyl)-5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazine has also been shown to cross the blood-brain barrier, suggesting that it may be effective in the treatment of central nervous system malignancies.
实验室实验的优点和局限性
One advantage of 3-(3,4-dimethyl-1-piperazinyl)-5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazine is its specificity for BTK, which reduces the risk of off-target effects and toxicity. However, one limitation of 3-(3,4-dimethyl-1-piperazinyl)-5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazine is its relatively low potency compared to other BTK inhibitors. This may limit its effectiveness in certain types of cancer or in patients with high levels of BTK activity.
未来方向
There are several potential future directions for the development of 3-(3,4-dimethyl-1-piperazinyl)-5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazine. One area of research is the combination of 3-(3,4-dimethyl-1-piperazinyl)-5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazine with other cancer treatments, such as immune checkpoint inhibitors or targeted therapies. Another area of research is the identification of biomarkers that can predict response to 3-(3,4-dimethyl-1-piperazinyl)-5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazine, which may help to personalize treatment for individual patients. Finally, there is ongoing research into the development of more potent BTK inhibitors, which may lead to the development of more effective treatments for cancer.
合成方法
The synthesis of 3-(3,4-dimethyl-1-piperazinyl)-5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazine involves a multi-step process that starts with the reaction of 3,4-dimethylpiperazine with 3-fluoro-4-methoxybenzaldehyde to form an intermediate. This intermediate is then reacted with cyanoguanidine to form the final product, 3-(3,4-dimethyl-1-piperazinyl)-5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazine.
科学研究应用
3-(3,4-dimethyl-1-piperazinyl)-5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazine has been extensively studied for its potential use in the treatment of various types of cancer. The compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
属性
IUPAC Name |
3-(3,4-dimethylpiperazin-1-yl)-5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN5O/c1-11-10-22(7-6-21(11)2)16-19-14(9-18-20-16)12-4-5-15(23-3)13(17)8-12/h4-5,8-9,11H,6-7,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCICZEPLOGZQRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C)C2=NC(=CN=N2)C3=CC(=C(C=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-phenoxypropanamide](/img/structure/B6013450.png)
![3-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B6013469.png)
![5-(1,3-benzodioxol-5-ylmethylene)-2-[(3-chloro-4-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6013476.png)
![7-[2-(dimethylamino)ethyl]-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6013490.png)
![11-(3,7-dimethyl-6-octen-1-yl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6013496.png)
![2-[4-(1H-indol-3-ylmethyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6013500.png)

![2-amino-4-{3-[(3-chloro-4-fluorophenoxy)methyl]-4-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B6013509.png)
![2-{[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)thio]methyl}quinazolin-4(3H)-one](/img/structure/B6013516.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6013518.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-chloro-3-nitrobenzamide](/img/structure/B6013520.png)

![1-[5-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B6013525.png)
